molecular formula C8H11NOS2 B14574618 O-Propyl thiophen-3-ylcarbamothioate CAS No. 61528-57-2

O-Propyl thiophen-3-ylcarbamothioate

Cat. No.: B14574618
CAS No.: 61528-57-2
M. Wt: 201.3 g/mol
InChI Key: QNZBFBYKELWCQG-UHFFFAOYSA-N
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Description

O-Propyl thiophen-3-ylcarbamothioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propyl thiophen-3-ylcarbamothioate typically involves the reaction of thiophene derivatives with carbamothioate groups. One common method is the condensation reaction between thiophene-3-carboxylic acid and propyl isothiocyanate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Propyl thiophen-3-ylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Propyl thiophen-3-ylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of O-Propyl thiophen-3-ylcarbamothioate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other signaling molecules involved in inflammation or cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Propyl thiophen-3-ylcarbamothioate is unique due to its specific structural features and the presence of the carbamothioate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61528-57-2

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

O-propyl N-thiophen-3-ylcarbamothioate

InChI

InChI=1S/C8H11NOS2/c1-2-4-10-8(11)9-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H,9,11)

InChI Key

QNZBFBYKELWCQG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NC1=CSC=C1

Origin of Product

United States

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